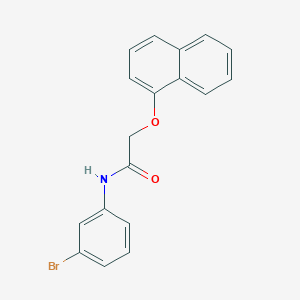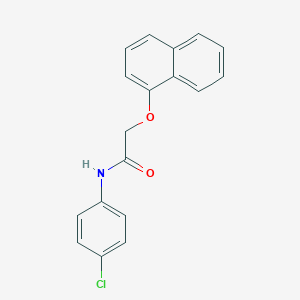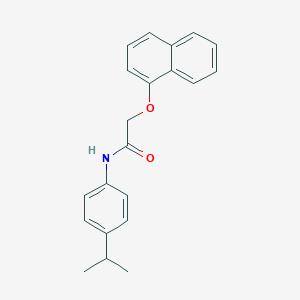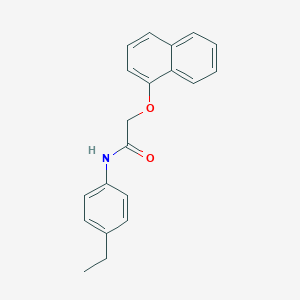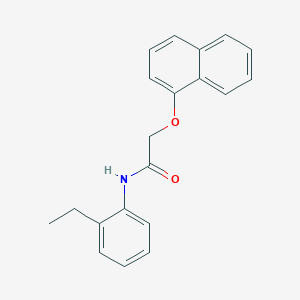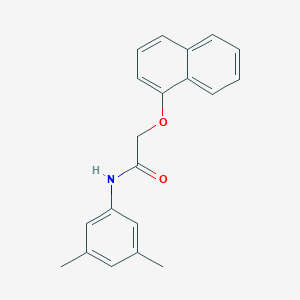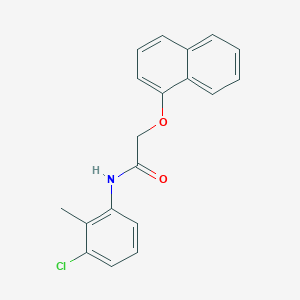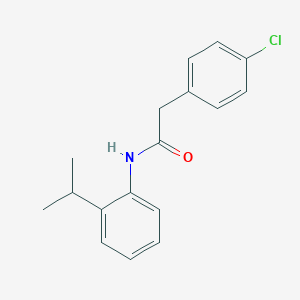
N-(4-isopropylphenyl)-3,3-diphenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DPIPA is a synthetic compound that belongs to the class of amides. It has been extensively studied for its potential use in treating various medical conditions, including cancer, inflammation, and neurological disorders. DPIPA has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties, making it a promising candidate for the development of new drugs.
Scientific Research Applications
DPIPA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. DPIPA has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DPIPA has been shown to possess neuroprotective properties and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Mechanism of Action
The exact mechanism of action of DPIPA is not fully understood. However, studies have shown that DPIPA may exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DPIPA may also exert its anti-tumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Biochemical and Physiological Effects:
DPIPA has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, inhibit tumor growth, and protect against neurotoxicity. Additionally, DPIPA has been shown to have low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using DPIPA in lab experiments is its low toxicity and high tolerability in animal models. Additionally, DPIPA has been shown to possess a range of therapeutic properties, making it a promising candidate for the development of new drugs. However, one limitation of using DPIPA in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for further research on DPIPA. One area of research could focus on the development of new DPIPA-based drugs for the treatment of inflammatory diseases, cancer, and neurological disorders. Additionally, further studies could be conducted to elucidate the exact mechanism of action of DPIPA and to identify potential molecular targets for drug development. Finally, studies could be conducted to investigate the potential use of DPIPA in combination with other drugs for enhanced therapeutic efficacy.
In conclusion, DPIPA is a promising compound with a range of potential therapeutic applications. Its anti-inflammatory, anti-tumor, and neuroprotective properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of DPIPA and to identify potential molecular targets for drug development.
Synthesis Methods
The synthesis of DPIPA involves the reaction of 4-isopropylbenzoyl chloride with 3,3-diphenylpropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure DPIPA.
properties
Molecular Formula |
C24H25NO |
|---|---|
Molecular Weight |
343.5 g/mol |
IUPAC Name |
3,3-diphenyl-N-(4-propan-2-ylphenyl)propanamide |
InChI |
InChI=1S/C24H25NO/c1-18(2)19-13-15-22(16-14-19)25-24(26)17-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,18,23H,17H2,1-2H3,(H,25,26) |
InChI Key |
BKTYJXCBSOOEDA-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



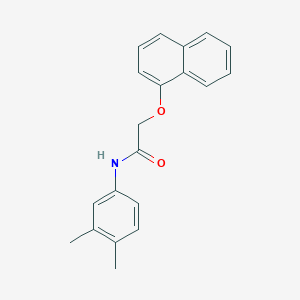
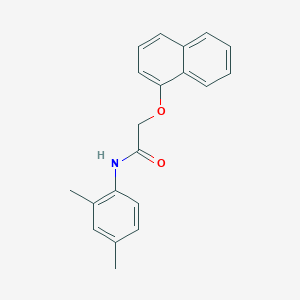

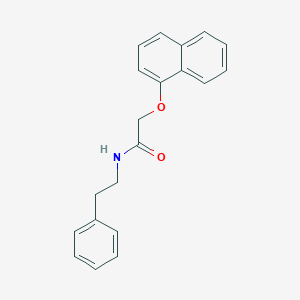
![Methyl 2-{[(naphthalen-1-yloxy)acetyl]amino}benzoate](/img/structure/B291448.png)
